molecular formula C14H12Cl3N3OS B4794426 5-chloro-N-(2,4-dichlorophenyl)-2-(propylthio)-4-pyrimidinecarboxamide

5-chloro-N-(2,4-dichlorophenyl)-2-(propylthio)-4-pyrimidinecarboxamide

Cat. No. B4794426
M. Wt: 376.7 g/mol
InChI Key: IZDYPIPLWICRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2,4-dichlorophenyl)-2-(propylthio)-4-pyrimidinecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and properties that make it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,4-dichlorophenyl)-2-(propylthio)-4-pyrimidinecarboxamide involves the inhibition of certain enzymes and proteins that are involved in various biological processes. This compound has been shown to inhibit the activity of protein kinases, which are important regulators of cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(2,4-dichlorophenyl)-2-(propylthio)-4-pyrimidinecarboxamide are diverse and depend on the specific biological process being investigated. This compound has been shown to affect cell proliferation, differentiation, and survival, as well as the expression of certain genes and proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-N-(2,4-dichlorophenyl)-2-(propylthio)-4-pyrimidinecarboxamide in lab experiments is its specificity for certain enzymes and proteins, which allows for precise investigation of specific biological processes. However, this compound also has some limitations, including potential toxicity and off-target effects.

Future Directions

There are many potential future directions for research involving 5-chloro-N-(2,4-dichlorophenyl)-2-(propylthio)-4-pyrimidinecarboxamide. Some of these include investigating its potential as a therapeutic agent for certain diseases, as well as its use in developing new drugs and treatments. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound.

Scientific Research Applications

5-chloro-N-(2,4-dichlorophenyl)-2-(propylthio)-4-pyrimidinecarboxamide has been extensively studied for its potential applications in scientific research. This compound has been used as a tool for investigating various biological processes, including cell signaling, protein synthesis, and DNA replication.

properties

IUPAC Name

5-chloro-N-(2,4-dichlorophenyl)-2-propylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3N3OS/c1-2-5-22-14-18-7-10(17)12(20-14)13(21)19-11-4-3-8(15)6-9(11)16/h3-4,6-7H,2,5H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDYPIPLWICRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2,4-dichlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.